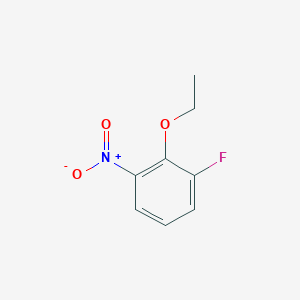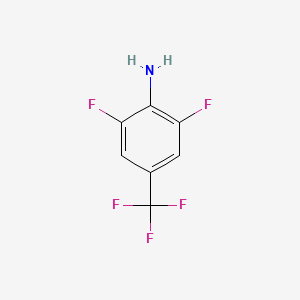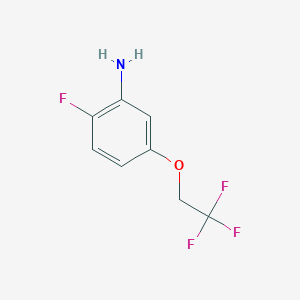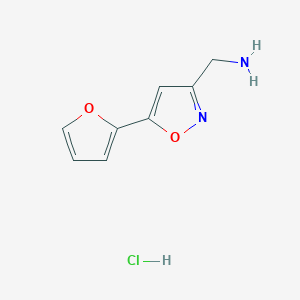![molecular formula C10H10ClF3N2O B3031077 1-(2-Chloroethyl)-3-[4-(trifluoromethyl)phenyl]urea CAS No. 13908-39-9](/img/structure/B3031077.png)
1-(2-Chloroethyl)-3-[4-(trifluoromethyl)phenyl]urea
Übersicht
Beschreibung
1-(2-Chloroethyl)-3-[4-(trifluoromethyl)phenyl]urea (also known as CE-TFMP or CE-TFU) is an organofluorine compound that has been used in a variety of scientific and industrial applications. It is a colorless solid with a melting point of 105°C and a boiling point of 127°C. CE-TFU is a highly reactive compound that has been used in organic synthesis and as a reagent for various reactions. It is also used as a catalyst in the polymerization of vinyl monomers, as an inhibitor of enzyme activity, and as a dyeing agent for textile fibers.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
1-(2-Chloroethyl)-3-[4-(trifluoromethyl)phenyl]urea and related compounds have demonstrated potential as anticancer agents. Studies have shown these compounds exhibit cytotoxicity against various cancer cell lines. For instance, derivatives of 1-aryl-3-(2-chloroethyl) ureas were tested in vitro and found to have significant cytotoxic effects on human adenocarcinoma cells, displaying comparable or higher cytotoxicity than chlorambucil, a known anticancer drug (Gaudreault et al., 1988). Another study confirmed the in vitro and in vivo antineoplastic activity of these compounds, noting that certain derivatives were not toxic at high doses and significantly enhanced the survival time of mice with leukemia tumors (Lacroix et al., 1988).
Interaction with Microtubules
Research indicates that these compounds interact with microtubules, an essential component of cell division. A study identified that N-Phenyl-N′-(2-chloroethyl)ureas (CEUs) covalently bind to β-tubulin near the colchicine-binding site, a critical area for microtubule stability. This binding affects the dynamics of microtubules, which is crucial for effective chemotherapy agents (Fortin et al., 2011).
Cell Cycle Arrest
Certain derivatives of phenyl‐chloroethyl ureas (CEUs) have been found to induce cell cycle arrest. For example, cyclohexylphenyl‐chloroethyl urea (CCEU) and its derivatives induced G1/S and G2/M cell cycle blocks, potentially linked to a differential protein alkylation pattern (Bouchon et al., 2007).
Metabolic Pathways
The metabolic pathways of these compounds have been studied, revealing insights into their disposition and metabolism. For example, the metabolism of 4-tert-butyl-[3-(2-chloroethyl)ureido]benzene (tBCEU), a derivative of 1-aryl-3-(2-chloroethyl)ureas, showed extensive metabolism with less than 20% remaining unchanged in plasma after administration. This study provided a better understanding of the molecule's behavior in the body (Maurizis et al., 1998).
Genotoxicity and Mutagenicity
Some studies have explored the genotoxicity and mutagenicity of related compounds. For instance, hydroxylated chloroethylnitrosoureas were found to have significant differences in genotoxicity, depending on their structural configuration, which affects their antitumor activity (Zeller et al., 1989).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2-chloroethyl)-3-[4-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF3N2O/c11-5-6-15-9(17)16-8-3-1-7(2-4-8)10(12,13)14/h1-4H,5-6H2,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEXSHHLKWCVRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)NCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90930307 | |
| Record name | N'-(2-Chloroethyl)-N-[4-(trifluoromethyl)phenyl]carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90930307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13908-39-9 | |
| Record name | NSC83104 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83104 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N'-(2-Chloroethyl)-N-[4-(trifluoromethyl)phenyl]carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90930307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


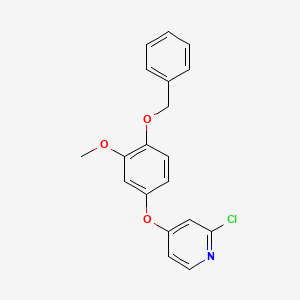
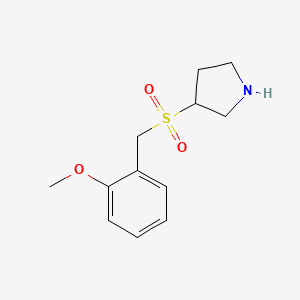

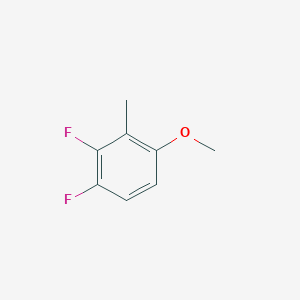
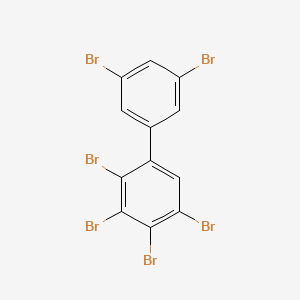
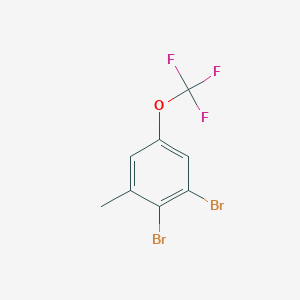
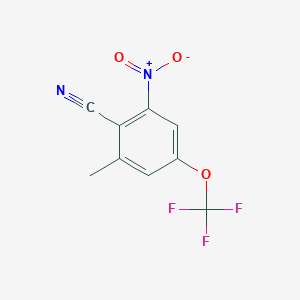
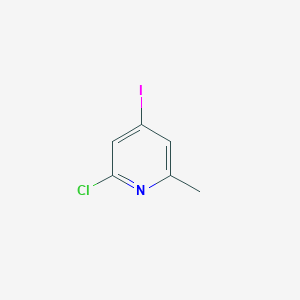

![N-[(E,2S,3R)-1,3-dihydroxyheptadec-4-en-2-yl]octadecanamide](/img/structure/B3031010.png)
